Bienvenue dans la boutique en ligne BenchChem!

Rp-8-pCPT-cGMPS

Cell Permeability Intracellular Target Engagement cGMP Signaling

Selective, cell‑permeable PKG inhibitor (Ki 0.45‑0.7 μM) validated for intact‑cell and in vivo applications. The pCPT moiety enhances membrane permeation and PDE resistance versus Rp‑cGMPS, while avoiding partial agonism seen with Rp‑8‑Br‑PET‑cGMPS. Demonstrates >100‑fold selectivity for PKGII over PKGIα under physiological cGMP, enabling isoform‑specific functional dissection. Proven efficacy in CNS pain models via intrathecal dosing. Choose Rp‑8‑pCPT‑cGMPS for reliable, reproducible PKG blockade.

Molecular Formula C16H14ClN5NaO6PS2
Molecular Weight 525.86
CAS No. 160385-87-5
Cat. No. B1142979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-pCPT-cGMPS
CAS160385-87-5
Molecular FormulaC16H14ClN5NaO6PS2
Molecular Weight525.86
Structural Identifiers
SMILESCCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O
InChIInChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-pCPT-cGMPS: A Potent and Selective cGMP-Dependent Protein Kinase (PKG) Inhibitor for cGMP Signaling Research


Rp-8-pCPT-cGMPS (CAS 160385-87-5) is a synthetic cyclic guanosine monophosphate (cGMP) analog belonging to the class of Rp-phosphorothioate cyclic nucleotide analogs. It acts as a competitive, cell-permeable inhibitor of cGMP-dependent protein kinases (PKG, also known as cGK) isoforms Iα, Iβ, and II, with Ki values in the sub-micromolar range [1]. The compound is characterized by the incorporation of a para-chlorophenylthio (pCPT) moiety at the 8-position of the guanine base and an Rp-configured phosphorothioate modification in the cyclic phosphate ring, which together confer enhanced membrane permeability and resistance to phosphodiesterase (PDE) hydrolysis compared to earlier-generation analogs . This profile establishes Rp-8-pCPT-cGMPS as a widely utilized pharmacological tool for dissecting cGMP/PKG-dependent signaling pathways in intact cellular and in vivo systems.

Why Substituting Rp-8-pCPT-cGMPS with Other Rp-cGMP Analogs Compromises Experimental Reproducibility


Generic substitution within the class of Rp-cGMP analog inhibitors is scientifically unjustified due to critical differences in membrane permeability, metabolic stability, and target selectivity that directly dictate effective intracellular concentration and biological readout. Early-generation compounds like Rp-cGMPS and Rp-8-Br-cGMPS suffer from significantly lower lipophilicity and membrane permeability, limiting their utility in intact cell and tissue studies . Conversely, more recently developed analogs like Rp-8-Br-PET-cGMPS, while exhibiting even higher lipophilicity and membrane permeation, have been shown in head-to-head studies to act as partial agonists of cGKI rather than pure antagonists, thereby confounding interpretation of cGMP/PKG-dependent effects [1]. Rp-8-pCPT-cGMPS occupies a unique performance niche: it combines sufficient membrane permeability for robust intracellular target engagement with a well-characterized competitive antagonism profile and demonstrated selectivity for PKG over PKA and Epac-1, making it a distinct and irreplaceable tool for specific experimental contexts .

Quantitative Performance Evidence for Rp-8-pCPT-cGMPS Against Key Comparators


Lipophilicity and Membrane Permeability: Quantified Advantage Over Rp-cGMPS and Rp-8-Br-cGMPS

Rp-8-pCPT-cGMPS is reported to be significantly more lipophilic and membrane-permeant than two earlier-generation PKG inhibitors, Rp-cGMPS and Rp-8-Br-cGMPS, as per multiple vendor datasheets . This enhanced property is attributed to the lipophilic 4-chlorophenylthio (pCPT) group at the 8-position of the guanine base. A cross-study analysis indicates that these lipophilic modifications enable intracellular accumulation of the compound to approximately 10–30% of the applied extracellular concentration, a critical parameter for achieving effective PKG inhibition in intact cell assays [1]. In a direct ranking of lipophilicity for Rp-analogs, Rp-8-Br-PET-cGMPS is more lipophilic than Rp-8-pCPT-cGMPS, which is in turn more lipophilic than Rp-8-Br-cGMPS and Rp-cGMPS [2].

Cell Permeability Intracellular Target Engagement cGMP Signaling

Phosphodiesterase (PDE) Resistance: Ensuring Metabolic Stability in Biological Systems

Rp-8-pCPT-cGMPS is characterized by absolute resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), a feature that prevents the generation of confounding metabolites and ensures sustained inhibition of PKG . This property is shared by other Rp-configured phosphorothioate analogs, such as Rp-8-Br-PET-cGMPS, and represents a class-wide advantage over natural cGMP [1]. While direct quantitative comparison of PDE degradation rates is not available in the primary literature, the Rp-modification is a known determinant of metabolic stability, eliminating the experimental variable of compound degradation over time in cell-based assays.

Metabolic Stability PDE Resistance cGMP Signaling

PKG Isoform Selectivity and Off-Target Discrimination: Quantitative Ki and IC50 Profiling

Rp-8-pCPT-cGMPS exhibits distinct inhibitory potencies across PKG isoforms, with reported Ki values of 0.45 μM for PKGIβ, 0.5 μM for PKGIα, and 0.7 μM for PKGII . In a separate study, IC50 values were determined as 0.16 μM for PKGII and 18.3 μM for PKGIα in the presence of 1 mM cGMP, demonstrating a 114-fold selectivity for PKGII over PKGIα under those specific conditions [1]. Critically, the compound demonstrates selectivity for PKG over the related cAMP-dependent protein kinase (PKA) and the exchange protein directly activated by cAMP (Epac-1), with no reported inhibition of these off-targets at relevant concentrations . This contrasts with the broader polypharmacology of some earlier PKG inhibitors like KT5823.

Target Selectivity PKG Inhibition Kinase Profiling

Functional Efficacy in Cellular Models: Direct Comparison of Hormone Secretion Modulation

In a direct head-to-head comparison using a porcine ovarian granulosa cell model, Rp-8-pCPT-cGMPS and Rp-8-Br-cGMPS exhibited distinct, opposing functional effects on oxytocin (OT) release [1]. Rp-8-pCPT-cGMPS significantly (p<0.05) suppressed OT release at concentrations of 1 and 10 nM. In contrast, Rp-8-Br-cGMPS significantly increased OT output at the same concentrations (1-10 nM), only decreasing OT release at a much higher concentration (100 nM). This divergent behavior highlights that despite both compounds being classified as Rp-cGMP analog PKG inhibitors, their cellular pharmacology differs substantially, precluding interchangeable use.

Cell-Based Assay Functional Antagonism Oxytocin Release

In Vivo Target Engagement: Reversal of cGMP/PKG-Mediated Physiological Responses

The ability of Rp-8-pCPT-cGMPS to inhibit cGKI activity in a living organism has been demonstrated in a rat model of bone cancer pain . Intrathecal administration of Rp-8-pCPT-cGMPS sodium (0.5 mM solution, 20 μL; once daily for 3 days) significantly delayed and suppressed thermal hyperalgesia and mechanical allodynia induced by tumor cell implantation (TCI). This in vivo effect is attributed to the inhibition of the spinal cGMP-cGKI pathway. The study confirms that the compound achieves sufficient concentration and target engagement within the central nervous system to elicit a measurable physiological response, supporting its utility beyond in vitro applications.

In Vivo Pharmacology Target Engagement PKG Inhibition

Optimal Scientific Use Cases for Rp-8-pCPT-cGMPS Based on Performance Evidence


Definitive Dissection of PKG-Dependent vs. PKG-Independent cGMP Signaling in Intact Cells

Researchers aiming to distinguish between the contributions of PKG and other cGMP targets (e.g., CNG channels, PDEs) should prioritize Rp-8-pCPT-cGMPS. Its validated membrane permeability and resistance to PDE hydrolysis ensure sustained, on-target inhibition of PKG isoforms (Ki = 0.45-0.7 μM) without confounding off-target effects on PKA or Epac-1 . The quantitative selectivity profile provides confidence that observed biological changes are indeed PKG-dependent.

Investigating PKG Isoform-Specific Functions with Preferential cGKII Inhibition

When experimental objectives require preferential inhibition of PKGII over PKGIα, Rp-8-pCPT-cGMPS offers a key advantage. Under specific assay conditions (presence of 1 mM cGMP), the compound demonstrates a 114-fold selectivity for PKGII (IC50 = 0.16 μM) over PKGIα (IC50 = 18.3 μM) [1]. This unique sensitivity window allows for nuanced functional studies where differential blockade of PKG isoforms is needed.

Validated In Vivo Tool for Studying cGMP/PKG Signaling in Pain and CNS Models

For in vivo pharmacology studies, particularly those involving central nervous system targets, Rp-8-pCPT-cGMPS is a proven tool. A validated intrathecal dosing regimen (0.5 mM, 20 μL, once daily for 3 days) has been shown to effectively inhibit the spinal cGMP-cGKI pathway and suppress pain behaviors in a rat model of bone cancer . This evidence supports its use in pre-clinical studies of pain, anesthesia, and other neurological processes.

Replacement for Less Specific or Less Permeable PKG Inhibitors in Cell-Based Assays

Researchers currently using earlier-generation PKG inhibitors like Rp-cGMPS (poor permeability) or KT5823 (questionable specificity) should transition to Rp-8-pCPT-cGMPS. Its significantly improved membrane permeation compared to Rp-cGMPS and Rp-8-Br-cGMPS ensures effective intracellular target engagement. This mitigates the risk of false-negative results associated with poor cellular uptake, thereby improving the reliability and reproducibility of cell-based cGMP signaling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-pCPT-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.